REACTION_CXSMILES
|
[OH-].[CH2:2]([O:4][C:5]([C:7]1[CH:8]=[N:9][N:10]([CH3:24])[C:11]=1[S:12]([NH:15][C:16]([N+:18]1[CH:23]=CC=CC=1)=[O:17])(=[O:14])=[O:13])=[O:6])[CH3:3].NC1[N:31]=[C:30]([O:32][CH3:33])[CH:29]=[C:28]([O:34][CH3:35])[N:27]=1.O>C(#N)C>[CH3:33][O:32][C:30]1[CH:29]=[C:28]([O:34][CH3:35])[N:27]=[C:23]([NH:18][C:16]([NH:15][S:12]([C:11]2[N:10]([CH3:24])[N:9]=[CH:8][C:7]=2[C:5]([O:4][CH2:2][CH3:3])=[O:6])(=[O:13])=[O:14])=[O:17])[N:31]=1 |f:0.1|
|
Name
|
1-[[(4-ethoxycarbonyl-1-methylpyrazole-5-sulfonyl)amino]carbonyl]pyridinium hydroxide
|
Quantity
|
3.42 g
|
Type
|
reactant
|
Smiles
|
[OH-].C(C)OC(=O)C=1C=NN(C1S(=O)(=O)NC(=O)[N+]1=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of 40° to 45° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The resulting product was washed with water and acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=NN1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |